Lipophilicity Differential: Ethyl Ester vs. Methyl Ester Analog
The ethyl ester confers a measurable increase in logP compared to the methyl ester analog. The ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate calculated Log P is 1.7488, whereas the methyl ester counterpart (methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate, CAS 1421601-87-7) has a calculated Log P of 1.3920 [1][2]. This difference of +0.357 log units translates to a ~2.3-fold higher octanol-water partition coefficient. Enhanced lipophilicity can improve passive membrane permeability in cell-based assays, a critical parameter for probe compound development.
| Evidence Dimension | Octanol-water partition coefficient (log P) |
|---|---|
| Target Compound Data | Log P = 1.75 (calculated by JChem; also reported as experimental logP = 0.623) |
| Comparator Or Baseline | Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate: Log P = 1.39 (calculated by JChem; experimental logP = 0.094) |
| Quantified Difference | ΔLog P ≈ +0.36 (calculated); experimental logP difference ≈ +0.53 |
| Conditions | JChem-calculated physicochemical properties; experimental logP by shake-flask method (ChemBase) |
Why This Matters
Even modest lipophilicity shifts of 0.3–0.5 log units can meaningfully alter cell permeability and solubility, making the ethyl ester the more appropriate starting point for cell-active probe development where permeability is rate-limiting.
- [1] ChemBase. Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate (CBID: 238066). JChem calculated Log P = 1.7488271; experimental logP = 0.623. http://www.chembase.cn/molecule-238066.html (accessed 2026-05-01). View Source
- [2] ChemBase. Methyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate (CBID: 238067). JChem calculated Log P = 1.3920192; experimental logP = 0.094. http://www.chembase.cn/molecule-238067.html (accessed 2026-05-01). View Source
